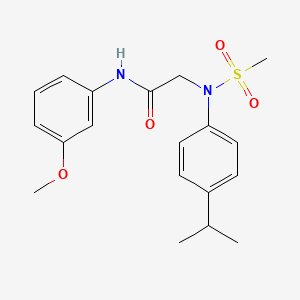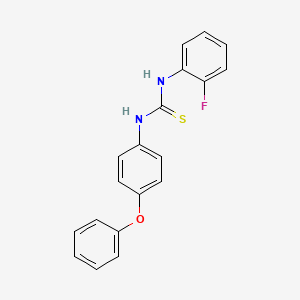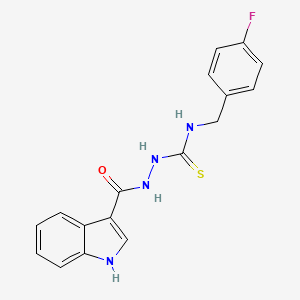
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of NMDA receptor antagonists and has been studied extensively for its ability to modulate the activity of these receptors.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to modulate the activity of NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory processes. The compound has been studied for its potential use in the treatment of depression, anxiety, schizophrenia, and neuropathic pain. N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory processes. The compound binds to the receptor at a site that is distinct from the glutamate-binding site, thereby preventing the influx of calcium ions into the cell. This leads to a reduction in the excitatory activity of the neuron and a modulation of the synaptic plasticity.
Biochemical and Physiological Effects:
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X has been shown to modulate the activity of NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory processes. The compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X has also been shown to have anxiolytic and antidepressant effects and has been studied for its potential use in the treatment of depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X is its ability to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory processes. This makes the compound a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X is its low water solubility, which can make it difficult to administer in vivo. The compound also has a relatively short half-life, which can limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research on N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential use in the treatment of anxiety and depression disorders warrants further investigation. Finally, the development of new delivery methods for N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X could enhance its efficacy and broaden its therapeutic applications.
Synthesemethoden
The synthesis of N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide X involves a multi-step process that includes the reaction of 4-isopropylbenzeneboronic acid with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-isopropyl-3-methoxyphenylboronic acid. This intermediate is then reacted with methylsulfonyl chloride to form N~2~-(4-isopropylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. The overall yield of the synthesis process is around 50%, and the compound can be obtained in a pure form using standard purification techniques.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14(2)15-8-10-17(11-9-15)21(26(4,23)24)13-19(22)20-16-6-5-7-18(12-16)25-3/h5-12,14H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPPIJKCRWCXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)

![2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5796477.png)





![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)